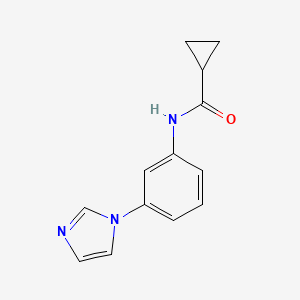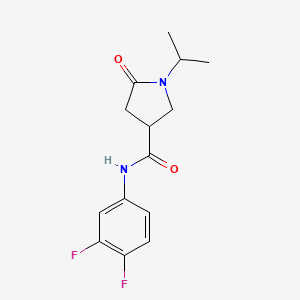
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is a pyrrolidine carboxamide derivative and has been synthesized using various methods.
作用机制
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is a small molecule inhibitor that targets various enzymes and proteins involved in disease pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases, including cancer and neurodegenerative diseases. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has also been shown to inhibit the activity of beta-secretase (BACE1), which is an enzyme that is involved in the production of amyloid beta peptides in Alzheimer’s disease.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer’s disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to reduce the production of amyloid beta peptides and inhibit their aggregation. In inflammatory disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide in lab experiments is its specificity and potency. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to selectively inhibit the activity of HDACs and BACE1, making it a valuable tool for studying the role of these enzymes in disease pathways. However, one of the limitations of using N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide in lab experiments is its solubility. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is poorly soluble in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further research is needed to optimize the synthesis method of N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide and improve its solubility for use in various assays.
合成方法
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then heated to 70°C for 4 hours, and the resulting product is purified using column chromatography. The multi-step synthesis method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl isocyanate to form an intermediate, which is then reacted with propan-2-ol and pyrrolidinone to form N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide.
科学研究应用
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and inflammatory diseases. In cancer research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer’s disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer’s disease. In inflammatory disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-8(2)18-7-9(5-13(18)19)14(20)17-10-3-4-11(15)12(16)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKCXLDOQBFIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

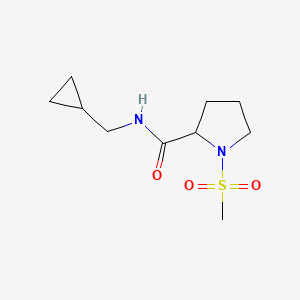

![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
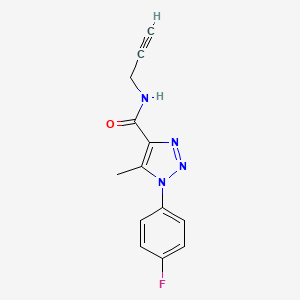
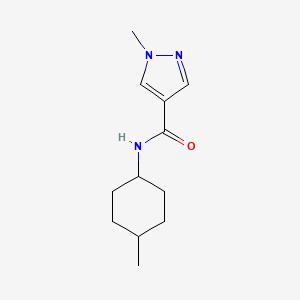

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
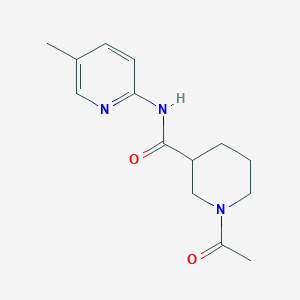
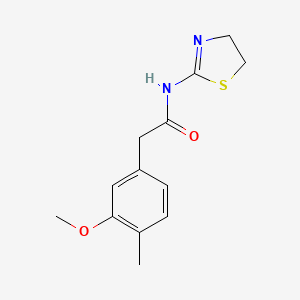
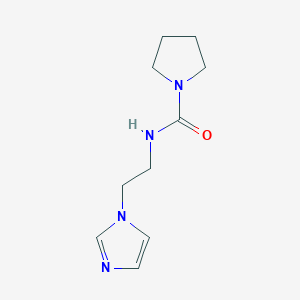
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
